molecular formula C17H14N2O3S2 B2657635 (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 676652-44-1

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2657635
CAS RN: 676652-44-1
M. Wt: 358.43
InChI Key: KYDQRDQPJVAXBB-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, also known as QBT, is a thiazolidine-2,4-dione derivative. It has been widely studied for its potential applications in various scientific research fields due to its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is not fully understood. However, studies have suggested that (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid may exert its biological effects by modulating various signaling pathways, such as the NF-κB and Nrf2 pathways. (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which plays a crucial role in protecting cells from oxidative stress. In addition, (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is also relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. However, one of the limitations of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid research. One area of interest is the development of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid. Furthermore, the potential applications of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid in treating various diseases, such as cancer and neurodegenerative disorders, warrant further investigation. Overall, (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has great potential for further scientific research and development.

Synthesis Methods

The synthesis of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid involves the reaction of 2-thioxo-4-thiazolidinone, 4-chloroquinoline, and butanoic acid under specific conditions. The reaction takes place in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction mixture is then stirred at a specific temperature and pressure for a specific period of time to yield (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid as a solid product. The purity of (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid can be improved by recrystallization and purification techniques.

Scientific Research Applications

(Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has been studied extensively for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. (Z)-4-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential applications in treating diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-15(21)6-3-9-19-16(22)14(24-17(19)23)10-11-7-8-18-13-5-2-1-4-12(11)13/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDQRDQPJVAXBB-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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